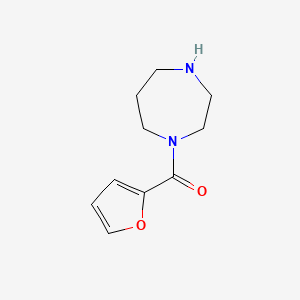

(1,4-Diazepan-1-yl)(furan-2-yl)methanone

Description

The exploration of novel chemical entities with the potential for therapeutic application is a primary driver of contemporary pharmaceutical research. Within this endeavor, the synthesis and evaluation of compounds containing heterocyclic ring systems are of paramount importance. (1,4-Diazepan-1-yl)(furan-2-yl)methanone, a molecule that marries the structural features of a diazepane with a furan (B31954) ring through a methanone (B1245722) linker, stands as a promising, yet underexplored, scaffold.

The diazepine (B8756704) nucleus, a seven-membered ring containing two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. nih.gov The 1,4-diazepine subclass, in particular, has been extensively utilized in the design of a wide array of therapeutic agents. semanticscholar.orgresearchgate.net The historical success of benzodiazepines, such as diazepam (Valium), in treating anxiety and other central nervous system (CNS) disorders has cemented the importance of this heterocyclic system. tandfonline.comnih.govnih.gov

The versatility of the diazepane scaffold allows for a diverse range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. semanticscholar.orgresearchgate.net This broad spectrum of activity is attributed to the ability of diazepine derivatives to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov The non-planar, flexible nature of the seven-membered ring allows for conformational diversity, enabling it to adapt to the binding sites of different biological macromolecules.

The following table summarizes the diverse biological activities reported for various diazepine derivatives, underscoring the therapeutic potential inherent in this scaffold.

| Biological Activity | Examples of Diazepine Derivatives |

| Anxiolytic | Diazepam, Lorazepam tandfonline.comnih.gov |

| Anticonvulsant | Clonazepam tandfonline.com |

| Anticancer | Pentostatin nih.gov |

| Anthelmintic | Reported for various 1,4-diazepines semanticscholar.orgresearchgate.net |

| Antibacterial & Antifungal | Investigated in novel synthetic derivatives semanticscholar.orgresearchgate.net |

This table is illustrative and not exhaustive of all known diazepine derivatives and their activities.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another cornerstone of medicinal chemistry. ijabbr.comijabbr.comutripoli.edu.ly Its presence in numerous natural products and synthetic drugs highlights its importance as a pharmacophore. researchgate.net The furan nucleus is known to impart a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comijabbr.comutripoli.edu.ly

The biological significance of the furan scaffold can be attributed to several key features. Its electron-rich nature allows for various electronic interactions with biological targets, while its aromaticity contributes to the stability of the molecule. ijabbr.com Furthermore, the furan ring can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored properties. ijabbr.com The ability of the ether oxygen to act as a hydrogen bond acceptor also enhances its potential for interaction with biological receptors. utripoli.edu.ly

The table below provides a snapshot of the broad pharmacological profile of furan-containing compounds.

| Biological Activity | Examples of Furan-Containing Compounds |

| Antimicrobial | Nitrofurantoin utripoli.edu.ly |

| Anti-inflammatory | Various synthetic derivatives utripoli.edu.lyresearchgate.net |

| Anticancer | Investigated in numerous novel compounds utripoli.edu.lyresearchgate.net |

| Analgesic | Reported for various furan derivatives ijabbr.comutripoli.edu.ly |

| Antiviral | Found in some antiviral agents ijabbr.comutripoli.edu.ly |

This table is for illustrative purposes and does not represent a complete list of all furan-containing drugs and their activities.

The rationale for the synthesis and investigation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity. The methanone linker serves as a rigid bridge, connecting the diazepane and furan rings and defining their spatial orientation.

The combination of the diazepane and furan scaffolds in a single molecule could lead to several potential advantages:

Synergistic or Additive Effects: The resulting compound may exhibit a combination of the biological activities associated with both diazepanes and furans.

Novel Biological Activity: The unique three-dimensional structure of the hybrid molecule may allow it to interact with new biological targets, leading to unforeseen therapeutic applications.

Improved Pharmacokinetic Properties: The physicochemical properties of the combined molecule, such as solubility and membrane permeability, may be favorably altered.

Given the strong association of diazepanes with CNS activity and the broad antimicrobial and anticancer potential of furans, the (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold is a compelling candidate for screening against a variety of biological targets.

Research into novel heterocyclic compounds is a dynamic and rapidly advancing field. numberanalytics.commdpi.comopenaccessjournals.com Modern synthetic methodologies, including catalytic reactions and multicomponent reactions, are enabling the efficient synthesis of complex molecular architectures. numberanalytics.com The investigation of novel heterocyclic methanones, such as (1,4-Diazepan-1-yl)(furan-2-yl)methanone, is likely to follow several key research trajectories:

Synthetic Exploration: The development of efficient and versatile synthetic routes to (1,4-Diazepan-1-yl)(furan-2-yl)methanone and its derivatives will be a primary focus. This will likely involve the coupling of a 1,4-diazepane with a furan-2-carbonyl derivative.

Biological Screening: A comprehensive biological evaluation of the synthesized compounds against a diverse panel of targets is essential. This could include screening for antimicrobial, anticancer, anti-inflammatory, and CNS activities.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with systematic structural modifications will allow for the elucidation of SAR. This will help in identifying the key structural features responsible for any observed biological activity and in optimizing lead compounds.

Computational Modeling: In silico studies, such as molecular docking and pharmacokinetic predictions, can aid in understanding the potential biological targets and in designing new derivatives with improved properties. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTBJQANMVJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Diazepan 1 Yl Furan 2 Yl Methanone

Established Synthetic Routes for N-Acyl Diazepanes

The construction of N-acyl diazepanes, such as (1,4-Diazepan-1-yl)(furan-2-yl)methanone, is most commonly achieved through the acylation of the diazepane nitrogen atom. This can be accomplished using various acylating agents derived from furan-2-carboxylic acid.

The most direct and widely employed method for the synthesis of (1,4-Diazepan-1-yl)(furan-2-yl)methanone is the N-acylation of 1,4-diazepane, also known as homopiperazine. This reaction typically involves the use of an activated derivative of furan-2-carboxylic acid to facilitate the formation of the amide linkage.

A common approach is the use of furan-2-carbonyl chloride as the acylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products. Due to the presence of two secondary amine groups in 1,4-diazepane, the reaction can potentially yield both mono- and di-acylated products. Control over the stoichiometry of the reactants is therefore essential to selectively obtain the mono-acylated product.

Alternatively, furan-2-carboxylic acid can be coupled with 1,4-diazepane using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This method is often preferred for its milder reaction conditions.

A general reaction scheme for the acylation of 1,4-diazepane is presented below:

Table 1: Common Acylation Reagents and Conditions for N-Acyl Diazepane Synthesis

| Acylating Agent | Coupling Agent/Base | Solvent | Typical Temperature |

| Furan-2-carbonyl chloride | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to room temp. |

| Furan-2-carboxylic acid | DCC, EDC/HOBt | Dichloromethane, DMF | Room temperature |

One established method is the reductive amination of a dicarbonyl compound with a diamine, followed by cyclization. Another approach involves the reaction of a diamine with a dihaloalkane. These methods provide the foundational 1,4-diazepane scaffold, which can then be acylated as described above.

Advanced Synthetic Strategies Towards (1,4-Diazepan-1-yl)(furan-2-yl)methanone

More sophisticated synthetic strategies have been developed to address challenges such as selectivity and to align with the principles of green chemistry.

A key challenge in the synthesis of (1,4-Diazepan-1-yl)(furan-2-yl)methanone is achieving mono-acylation in the presence of the two reactive secondary amines of the 1,4-diazepane ring. To achieve high regioselectivity, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The acylation is then directed to the unprotected nitrogen. Subsequent deprotection of the second nitrogen atom yields the desired mono-acylated product. This strategy allows for precise control over the acylation site and is particularly useful when synthesizing derivatives with different substituents on the two nitrogen atoms.

Derivatization Strategies for (1,4-Diazepan-1-yl)(furan-2-yl)methanone Analogues

The (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold presents opportunities for further derivatization to explore structure-activity relationships (SAR) for various biological targets. The remaining secondary amine in the diazepane ring is a prime site for modification.

Alkylation, arylation, or further acylation of the second nitrogen atom can lead to a diverse library of analogues. For example, reductive amination with various aldehydes or ketones can introduce a wide range of substituents at the N-4 position. Additionally, the furan (B31954) ring itself can be a target for modification, although this is generally a more complex undertaking. The synthesis of a related compound, furan-2-yl-(4-pyridazin-3-yl-1,4-diazepan-1-yl)methanone, demonstrates the feasibility of introducing substituents on the second nitrogen of the diazepane ring. guidechem.com

Table 2: Potential Derivatization Reactions for (1,4-Diazepan-1-yl)(furan-2-yl)methanone

| Reaction Type | Reagents | Position of Derivatization |

| N-Alkylation | Alkyl halides, Reductive amination | N-4 of diazepane |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-4 of diazepane |

| N-Acylation | Acyl chlorides, Carboxylic acids/coupling agents | N-4 of diazepane |

Modifications on the Furan Moiety

The furan ring is an aromatic heterocycle susceptible to various electrophilic substitution reactions, although it is also sensitive to acid-catalyzed polymerization. Typical modifications that could be envisaged for the furan moiety in (1,4-Diazepan-1-yl)(furan-2-yl)methanone include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the C5 position, which is the most activated position in a 2-substituted furan. The electron-withdrawing nature of the methanone (B1245722) group would likely deactivate the ring, requiring carefully optimized reaction conditions.

Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium could lead to deprotonation at the C5 position, creating a nucleophilic lithium species. This intermediate could then be reacted with a variety of electrophiles to introduce a wide range of substituents.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This would result in the formation of a bicyclic adduct and the loss of aromaticity in the furan ring.

Ring-Opening Reactions: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening to form 1,4-dicarbonyl compounds.

A hypothetical data table illustrating potential modifications is presented below.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | (1,4-Diazepan-1-yl)(5-nitrofuran-2-yl)methanone |

| Bromination | NBS, THF | (1,4-Diazepan-1-yl)(5-bromofuran-2-yl)methanone |

| Friedel-Crafts Acylation | AcCl, AlCl3 | (1,4-Diazepan-1-yl)(5-acetylfuran-2-yl)methanone |

This table is illustrative and based on general furan chemistry, not on published data for the title compound.

Substitutions on the Diazepane Ring

The 1,4-diazepane ring contains two secondary amine functionalities, one of which is acylated. The remaining N-H group at the 4-position is a key site for chemical modification.

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of a wide array of substituents at the N4 position.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups at the N4 position.

N-Acylation: The secondary amine can be further acylated with acid chlorides or anhydrides to introduce a second acyl group.

Michael Addition: The secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Below is a hypothetical data table of potential substitutions on the diazepane ring.

| Reaction Type | Reagents | Potential Product |

| N-Methylation | CH3I, K2CO3 | (4-Methyl-1,4-diazepan-1-yl)(furan-2-yl)methanone |

| N-Benzylation | Benzyl bromide, Et3N | (4-Benzyl-1,4-diazepan-1-yl)(furan-2-yl)methanone |

| N-Acetylation | Acetic anhydride, pyridine | (4-Acetyl-1,4-diazepan-1-yl)(furan-2-yl)methanone |

This table is illustrative and based on general amine chemistry, not on published data for the title compound.

Diversification at the Methanone Linker

The methanone (carbonyl) group serves as a linker between the furan and diazepane moieties. Its reactivity is characteristic of a ketone and an amide.

Reduction to an Alcohol: The carbonyl group could be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This would transform the methanone into a hydroxymethylene linker.

Reduction to a Methylene (B1212753) Group: More forcing reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group completely to a methylene bridge, although the feasibility would depend on the stability of the rest of the molecule to the harsh reaction conditions.

Conversion to a Thione: The carbonyl group could be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent.

Addition of Organometallic Reagents: Grignard or organolithium reagents could add to the carbonyl group to form a tertiary alcohol, although this reaction would be in competition with deprotonation of the N-H group on the diazepane ring.

A hypothetical data table of potential modifications at the methanone linker is provided below.

| Reaction Type | Reagents | Potential Product |

| Reduction to Alcohol | NaBH4, MeOH | (1,4-Diazepan-1-yl)(furan-2-yl)methanol |

| Conversion to Thione | Lawesson's reagent | (1,4-Diazepan-1-yl)(furan-2-yl)methanethione |

| Grignard Addition | CH3MgBr, then H3O+ | (1,4-Diazepan-1-yl)(1-(furan-2-yl)-1-hydroxyethyl)amine |

This table is illustrative and based on general carbonyl chemistry, not on published data for the title compound.

Biological Evaluation and Pharmacological Profiling of 1,4 Diazepan 1 Yl Furan 2 Yl Methanone

In Vitro Biological Activity Assessments

The in vitro evaluation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone has been crucial in identifying its primary molecular targets and understanding its mechanism of action at the cellular level. These studies have primarily involved receptor binding assays and cell-based functional assays to determine its affinity and efficacy at various neurotransmitter receptors.

Target Identification and Receptor Binding Studies

Radioligand binding assays have been instrumental in identifying the primary biological target of (1,4-Diazepan-1-yl)(furan-2-yl)methanone. These studies have demonstrated that the compound is a potent and highly selective antagonist for the dopamine (B1211576) D4 receptor. Its binding affinity for the human dopamine D4.4 receptor subtype is in the low nanomolar range, indicating a strong interaction.

In addition to its high affinity for the D4 receptor, its binding to other related receptors has been investigated to establish its selectivity profile. The compound exhibits significantly lower affinity for other dopamine receptor subtypes, including the D2 and D3 receptors, with Ki values in the micromolar range. nih.gov This marked difference in affinity underscores the compound's high selectivity for the D4 receptor over other dopamine receptors.

Furthermore, its binding to other neurotransmitter receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors, has been assessed. The compound displays moderate to low affinity for the 5-HT1A, 5-HT2A, and α1-adrenergic receptors, with Ki values in the micromolar to high nanomolar range. nih.gov This further supports the characterization of (1,4-Diazepan-1-yl)(furan-2-yl)methanone as a selective dopamine D4 receptor antagonist.

| Receptor | Ki (nM) |

|---|---|

| Dopamine D4.4 | 2.2 |

| Dopamine D2 | 3400 |

| Dopamine D3 | 5300 |

| Serotonin 5-HT1A | 1200 |

| Serotonin 5-HT2A | 520 |

| α1-Adrenergic | 270 |

Enzyme Inhibition Assays

To date, there is no publicly available scientific literature detailing the evaluation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone in specific enzyme inhibition assays. Research has primarily focused on its interaction with G protein-coupled receptors.

Cell-Based Functional Assays

The functional activity of (1,4-Diazepan-1-yl)(furan-2-yl)methanone has been confirmed in cell-based assays. Notably, it has been characterized as a complete antagonist in a mitogenesis assay. nih.gov In this type of assay, cell proliferation is stimulated by an agonist acting on a specific receptor. An antagonist will block this effect. The designation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone as a "complete antagonist" indicates its ability to fully inhibit the agonist-induced cellular response in this assay system.

While specific data for this compound in other functional assays such as GTPγS binding or adenylyl cyclase inhibition assays are not detailed in the available literature, its characterization as a complete antagonist in the mitogenesis assay provides strong evidence of its functional blockade of the dopamine D4 receptor.

In Vivo Pharmacological Investigations

Following its in vitro characterization, (1,4-Diazepan-1-yl)(furan-2-yl)methanone has been evaluated in animal models to determine its pharmacological effects in a whole-organism context. These studies have provided preliminary evidence of its efficacy in models relevant to neuropsychiatric disorders and have further confirmed its selectivity.

Preliminary Efficacy Studies in Disease Models

The potential therapeutic utility of (1,4-Diazepan-1-yl)(furan-2-yl)methanone has been investigated in preclinical models of schizophrenia. In these studies, the compound has demonstrated properties consistent with an atypical antipsychotic agent. nih.gov

One key finding is its ability to reduce amphetamine-induced locomotor hyperactivity in rodents. nih.gov This model is widely used to screen for antipsychotic potential, as the hyperactivity is mediated by an excess of dopamine. Furthermore, the compound has been shown to restore prepulse inhibition (PPI) that is disrupted by the dopamine agonist apomorphine. nih.gov Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits. The ability of (1,4-Diazepan-1-yl)(furan-2-yl)methanone to reverse these deficits further supports its potential as an antipsychotic.

| Behavioral Model | Effect of (1,4-Diazepan-1-yl)(furan-2-yl)methanone |

|---|---|

| Amphetamine-induced locomotor hyperactivity | Reduction of hyperactivity |

| Apomorphine-disrupted prepulse inhibition (PPI) | Restoration of PPI |

Assessment of Selectivity and Specificity

The in vivo studies have also provided crucial information regarding the selectivity and specificity of (1,4-Diazepan-1-yl)(furan-2-yl)methanone. A significant advantage of its high selectivity for the D4 receptor over the D2 receptor is the potential for a reduced incidence of extrapyramidal side effects (EPS), which are common with traditional antipsychotics that primarily block D2 receptors.

In animal models, (1,4-Diazepan-1-yl)(furan-2-yl)methanone did not induce catalepsy, a common behavioral correlate of EPS in rodents. nih.gov This finding is consistent with its low affinity for the D2 receptor and supports its classification as an atypical antipsychotic. The ability of this compound to cross the blood-brain barrier has also been established, which is a prerequisite for its central nervous system activity. nih.gov

Structure-Activity Relationship (SAR) Studies of (1,4-Diazepan-1-yl)(furan-2-yl)methanone Derivatives

A critical component in the development of new therapeutic agents is the systematic exploration of how chemical structure relates to biological activity. For the (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold, such studies are currently absent from the public record.

Impact of Substituents on Biological Activity

There are no published studies detailing the synthesis and subsequent biological testing of a series of (1,4-Diazepan-1-yl)(furan-2-yl)methanone derivatives. Consequently, there is no data on how introducing various substituents on either the furan (B31954) or the 1,4-diazepane ring would impact any potential biological activity. Research on other furan-containing compounds suggests that substitutions can significantly alter their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. Similarly, modifications to the 1,4-diazepane ring in other molecular contexts have been shown to influence receptor binding and functional activity. However, without specific data for the compound , any discussion of substituent effects would be purely speculative.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. The 1,4-diazepane ring is known to be flexible and can adopt various conformations, such as chair, boat, and twist-boat forms. Studies on other N,N-disubstituted-1,4-diazepanes have shown that they can exist in specific low-energy conformations, which may be relevant for their biological activity. However, no conformational analysis or studies to determine the bioactive conformation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone or its derivatives have been reported. Such analyses, typically performed using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling, are essential for understanding how these molecules might bind to a biological receptor.

Ligand Efficiency and Lipophilicity Index in SAR

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in modern drug discovery for optimizing the properties of lead compounds. These parameters relate the potency of a compound to its size and lipophilicity, respectively, helping to guide the development of more drug-like candidates. The calculation of these indices requires experimental biological activity data (such as IC50 or Ki values) and physicochemical properties (like molecular weight and logP). As no biological activity data for a series of (1,4-Diazepan-1-yl)(furan-2-yl)methanone derivatives has been published, it is not possible to conduct an analysis of their ligand efficiency or lipophilicity index.

Mechanism of Action Studies of 1,4 Diazepan 1 Yl Furan 2 Yl Methanone

Elucidation of Molecular Targets and Pathways

Currently, there is a conspicuous absence of specific studies on the molecular targets and pathways affected by (1,4-Diazepan-1-yl)(furan-2-yl)methanone. While structurally related compounds containing a diazepane ring have been investigated for their roles as, for example, orexin (B13118510) receptor antagonists, no such specific targets have been publicly identified for this particular molecule.

No publicly accessible data from receptor binding assays or functional assays are available to characterize the agonist or antagonist activity of (1,4-Diazepan-1-yl)(furan-2-yl)methanone at any specific receptor.

Detailed studies on the enzymatic interactions of this compound are not present in the reviewed literature. Consequently, there is no information regarding its potential as an enzyme inhibitor or any associated kinetic parameters.

The effect of (1,4-Diazepan-1-yl)(furan-2-yl)methanone on intracellular signaling cascades has not been documented. Research into how it might modulate specific pathways, such as those involving G-protein coupled receptors or kinase signaling, is required to understand its cellular effects.

Computational Chemistry and Molecular Modeling of 1,4 Diazepan 1 Yl Furan 2 Yl Methanone

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is crucial for screening large libraries of compounds and understanding the structural basis of ligand-receptor interactions. nih.gov For (1,4-Diazepan-1-yl)(furan-2-yl)methanone, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mechanism.

The identification of putative binding modes involves placing the ligand in the active site of a target protein and evaluating the resulting conformations. For derivatives of the furan (B31954) and diazepane families, molecular docking has been successfully employed to predict their interactions with various biological targets. For instance, diazepam and its derivatives are well-known to bind to the GABA-A receptor at the interface between the α1 and γ2 subunits. nih.govnih.gov Docking studies of these compounds have revealed key interactions, such as hydrogen bonds with serine and threonine residues and hydrophobic interactions with aromatic residues like phenylalanine. nih.govresearchgate.net

A hypothetical summary of potential interactions for (1,4-Diazepan-1-yl)(furan-2-yl)methanone, based on studies of its constituent moieties, is presented below.

| Moiety | Potential Interaction Type | Potential Interacting Residues (Examples) |

| Furan Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Carbonyl Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| 1,4-Diazepane Ring (NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| 1,4-Diazepane Ring (N) | Hydrogen Bond Acceptor | Serine, Threonine, Histidine |

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.gov They rank different docking poses of a ligand based on a calculated score, with lower scores generally indicating more favorable binding. researchgate.net The accuracy of these functions is crucial for the successful identification of potential drug candidates. nih.gov There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding affinity data.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts observed in known protein-ligand complexes.

The choice of scoring function can significantly impact the outcome of a virtual screening campaign. For instance, in studies involving diazepam derivatives, various scoring functions have been employed to predict their binding affinity to the GABA-A receptor. nih.gov The development of more accurate scoring functions, potentially incorporating machine learning and deep learning approaches, is an active area of research aimed at improving the predictive power of molecular docking. arxiv.org

Below is a table summarizing some commonly used scoring functions in molecular docking.

| Scoring Function Type | Example(s) | Principle |

| Force-Field-Based | AutoDock, DOCK | Calculates binding energy based on van der Waals and electrostatic interactions. |

| Empirical | ChemScore, GlideScore | Uses a linear combination of weighted energy terms derived from experimental data. |

| Knowledge-Based | PMF, DrugScore | Derives statistical potentials from the analysis of experimentally determined protein-ligand complexes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. tandfonline.com

The development of a QSAR model involves several steps: curating a dataset of compounds with known biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netresearchgate.net

For heterocyclic compounds, including furan and diazepine (B8756704) derivatives, QSAR models have been successfully developed to predict various biological activities, such as antimicrobial, anticancer, and antitubercular effects. researchgate.netnih.govaimspress.com For example, a QSAR study on nitrofuran analogues identified key structural requirements for their antitubercular activity. aimspress.com Similarly, a QSAR model for furan-3-carboxamides helped to correlate their physicochemical parameters with their antimicrobial properties. nih.gov The predictive power of these models is assessed through rigorous internal and external validation techniques to ensure their robustness and reliability. tandfonline.com

Molecular descriptors are numerical values that characterize the chemical structure of a molecule. They can be broadly classified into several categories, including:

Constitutional descriptors: Reflect the molecular composition (e.g., molecular weight, number of atoms).

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometrical descriptors: Relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

In QSAR studies of furan and other heterocyclic derivatives, a variety of descriptors have been found to be important for their biological activity. aimspress.comnih.gov For instance, descriptors related to molecular shape, hydrophobicity (logP), and electronic properties often play a crucial role. researchgate.net The identification of these key descriptors provides valuable insights into the mechanism of action and guides the rational design of more potent analogs of (1,4-Diazepan-1-yl)(furan-2-yl)methanone.

The table below lists some important classes of structural descriptors and their potential relevance.

| Descriptor Class | Example(s) | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Rings | Influences solubility, membrane permeability, and overall size-dependent interactions with the target. |

| Topological | Kier & Hall indices, Balaban J index | Encodes information about molecular branching and connectivity, which can affect binding site complementarity. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is crucial for membrane transport and hydrophobic interactions with the target. |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are invaluable for assessing the stability of a docked pose, understanding the conformational changes that occur upon ligand binding, and calculating binding free energies. nih.govnih.gov

For systems involving flexible ligands like (1,4-Diazepan-1-yl)(furan-2-yl)methanone, which contains a seven-membered diazepane ring, MD simulations are particularly important. researchgate.netnih.gov Studies on diazepam and related compounds have used MD simulations to confirm the stability of their binding modes in the GABA-A receptor and to analyze the dynamic network of interactions that stabilize the complex. nih.govmdpi.com Similarly, MD simulations of furan derivatives have been used to validate docking results and to provide a more detailed understanding of their interactions with target enzymes. mdpi.comresearchgate.net

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. By simulating the behavior of the (1,4-Diazepan-1-yl)(furan-2-yl)methanone-protein complex in a more realistic, dynamic environment, MD can provide crucial insights that complement the findings from molecular docking and QSAR studies. researchgate.net

Conformational Sampling and Stability Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the preferred conformations and their relative energies is crucial for predicting a molecule's physical, chemical, and biological properties.

Conformational sampling for (1,4-Diazepan-1-yl)(furan-2-yl)methanone would involve exploring its potential energy surface to identify stable, low-energy conformations. The flexibility of this molecule arises from several rotatable bonds: the bond connecting the furan ring to the carbonyl group, the amide bond between the carbonyl group and the diazepane ring, and the bonds within the seven-membered diazepane ring itself.

The 1,4-diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. Studies on related N,N-disubstituted-1,4-diazepane derivatives have shown that the ring can exist in a low-energy twist-boat conformation, which may be stabilized by intramolecular interactions. nih.gov For (1,4-Diazepan-1-yl)(furan-2-yl)methanone, computational methods like molecular mechanics (using force fields such as MMFF94 or AMBER) or quantum mechanics (using Density Functional Theory, DFT) would be employed to systematically explore the conformational space.

A systematic conformational search would typically involve rotating the key dihedral angles in increments and calculating the energy of each resulting conformation. The identified low-energy conformers would then be subjected to geometry optimization to find the nearest local energy minimum. The relative stability of these conformers is determined by their calculated energies, with lower energies indicating greater stability.

Table 1: Hypothetical Relative Energies of Stable Conformers of (1,4-Diazepan-1-yl)(furan-2-yl)methanone

| Conformer ID | Diazepane Ring Conformation | Dihedral Angle (furan-C=O) | Relative Energy (kcal/mol) |

| Conf-1 | Twist-Boat | 15° | 0.00 |

| Conf-2 | Chair | -170° | 1.25 |

| Conf-3 | Boat | 20° | 2.50 |

| Conf-4 | Twist-Chair | 165° | 3.10 |

This table presents hypothetical data for illustrative purposes.

Dynamic Behavior of (1,4-Diazepan-1-yl)(furan-2-yl)methanone in Biological Environments

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of (1,4-Diazepan-1-yl)(furan-2-yl)methanone over time, particularly within a simulated biological environment, such as in a solvent like water or in the presence of a biological macromolecule like a protein.

An MD simulation would begin with a starting conformation of the molecule, often one of the low-energy structures identified through conformational analysis. The molecule would be placed in a simulation box, typically filled with water molecules to mimic an aqueous physiological environment. The forces acting on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps (on the order of femtoseconds).

By analyzing the resulting trajectory, which can span from nanoseconds to microseconds, various properties can be investigated:

Conformational Transitions: The simulation can reveal how the molecule transitions between different stable conformations and the timescales of these changes.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules can be monitored, providing insight into its solubility and how it interacts with an aqueous environment. The carbonyl oxygen and the nitrogen atoms of the diazepane ring are potential hydrogen bond acceptors, while the N-H group on the diazepane ring can act as a hydrogen bond donor.

Flexibility and Rigidity: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible and rigid parts of the molecule. It is expected that the furan ring would be relatively rigid, while the diazepane ring and the linker to the carbonyl group would exhibit greater flexibility.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new molecules that are likely to be active at a specific biological target.

Derivation of Pharmacophoric Features

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For (1,4-Diazepan-1-yl)(furan-2-yl)methanone, a pharmacophore model could be derived based on its structure and potential interactions. The key pharmacophoric features would likely include:

Aromatic Ring: The furan ring.

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group and the two nitrogen atoms of the diazepane ring.

Hydrogen Bond Donor: The N-H group of the diazepane ring.

Hydrophobic Features: The aliphatic carbons of the diazepane ring.

These features can be spatially arranged to create a 3D pharmacophore model. The distances and angles between these features are critical components of the model.

Table 2: Potential Pharmacophoric Features of (1,4-Diazepan-1-yl)(furan-2-yl)methanone

| Feature Type | Location |

| Aromatic Ring | Furan Moiety |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Hydrogen Bond Acceptor | Diazepane Nitrogen 1 |

| Hydrogen Bond Acceptor | Diazepane Nitrogen 4 |

| Hydrogen Bond Donor | Diazepane N-H |

| Hydrophobic Center | Diazepane Ring |

Medicinal Chemistry Strategies and Drug Discovery Implications for 1,4 Diazepan 1 Yl Furan 2 Yl Methanone

Optimization of Potency and Selectivity

The optimization of potency and selectivity is a cornerstone of drug discovery, aiming to enhance the desired therapeutic effects while minimizing off-target interactions. For a molecule like (1,4-Diazepan-1-yl)(furan-2-yl)methanone, this would involve systematic structural modifications to improve its interaction with a specific biological target.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological activity. For the 1,4-diazepane scaffold, SAR studies on related compounds, such as benzodiazepines, have shown that modifications on the diazepine (B8756704) ring can significantly impact activity. chemisgroup.usslideshare.net The diazepine ring is considered a flexible scaffold for various structural modifications. chemisgroup.us

Computational modeling and docking studies can provide valuable insights into the binding of 1,4-diazepane derivatives to their biological targets. chemisgroup.us These computational approaches can help in predicting how structural changes might affect binding affinity and selectivity, thus guiding a more rational design of new analogs. For instance, computational studies on 1,4-diazepane-based sigma receptor ligands have helped to understand their interaction with the active site of the receptor. unityfvg.itnih.gov

Table 1: Potential Sites for Modification on (1,4-Diazepan-1-yl)(furan-2-yl)methanone Based on General SAR Principles

| Molecular Scaffold | Potential Modification Sites | Rationale for Modification |

| 1,4-Diazepane Ring | Substitution at the N-4 position | Introduction of various substituents can modulate lipophilicity, polarity, and steric bulk, potentially improving target engagement and pharmacokinetic properties. |

| Introduction of substituents on the carbon backbone | Can influence the conformational preferences of the seven-membered ring, which may be crucial for optimal binding to a target. | |

| Furan-2-yl Moiety | Substitution on the furan (B31954) ring | Can alter the electronic properties and metabolic stability of the molecule. |

| Bioisosteric replacement of the furan ring | Replacing the furan with other five-membered heterocycles (e.g., thiophene (B33073), thiazole, pyrazole) can improve metabolic stability and modulate target interactions. cambridgemedchemconsulting.com | |

| Methanone (B1245722) Linker | Modification or replacement | Altering the linker could change the relative orientation of the two ring systems, impacting binding affinity. |

This table is illustrative and based on general medicinal chemistry principles for the constituent scaffolds.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.govresearchgate.net The synthesis of libraries of 1,4-benzodiazepine (B1214927) derivatives has been successfully employed to explore SAR and identify potent ligands for various biological targets. nih.gov A similar approach could be applied to (1,4-Diazepan-1-yl)(furan-2-yl)methanone.

A potential combinatorial approach would involve using a variety of substituted furan-2-carboxylic acids and a diverse set of building blocks to create a library of substituted 1,4-diazepanes. This would allow for a systematic exploration of the chemical space around the parent molecule to identify derivatives with improved potency and selectivity.

Addressing Lead Optimization Challenges

Once a lead compound with promising activity is identified, it must undergo optimization to address potential liabilities such as poor metabolic stability, low permeability, and unfavorable distribution.

The furan ring is known to be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. cambridgemedchemconsulting.com Therefore, a key challenge in the development of furan-containing compounds is to improve their metabolic stability. Strategies to address this include the introduction of blocking groups (e.g., fluorine) on the furan ring or its bioisosteric replacement with more metabolically stable heterocycles like thiophene or pyridine. cambridgemedchemconsulting.com

The 1,4-diazepane ring can also be a site of metabolism, typically through N-dealkylation or oxidation. In vitro metabolic stability assays using liver microsomes or hepatocytes would be essential to identify the primary sites of metabolism on (1,4-Diazepan-1-yl)(furan-2-yl)methanone. Structural modifications at these "metabolic hot spots" can enhance the compound's half-life. researchgate.net

The physicochemical properties of a drug, such as its lipophilicity (logP) and polar surface area (PSA), play a crucial role in its ability to cross biological membranes and reach its target. The 1,4-diazepane moiety can exist in a protonated state at physiological pH, which can limit its passive permeability across cell membranes.

Strategies to modulate permeability and distribution include:

Lipophilicity Modification: Adjusting the lipophilicity by adding or removing lipophilic or hydrophilic groups.

Hydrogen Bond Donor/Acceptor Modulation: Altering the number of hydrogen bond donors and acceptors can impact permeability.

Conformational Restriction: Introducing conformational constraints into the flexible 1,4-diazepane ring can sometimes lead to improved membrane passage.

Studies on other 1,4-diazepane derivatives have shown that these molecules can be designed to achieve good brain penetration, suggesting that with appropriate optimization, favorable distribution profiles can be achieved. acs.org

Development of Prodrug Strategies

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. nih.gov For compounds containing an amine group, such as (1,4-Diazepan-1-yl)(furan-2-yl)methanone, prodrug strategies can be employed to improve solubility, permeability, or to achieve targeted drug delivery. nih.govresearchgate.net

One common approach for amine-containing drugs is the formation of N-acyloxyalkyl carbamates or N-Mannich bases, which can be designed to be cleaved by esterases in the body to release the parent amine. nih.gov Another strategy involves intramolecular cyclization reactions that lead to the release of the active drug. nih.govmdpi.com The choice of the promoiety would depend on the specific properties that need to be improved and the desired release mechanism.

Fragment-Based Drug Discovery and Target Validation using the (1,4-Diazepan-1-yl)(furan-2-yl)methanone Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold presents a compelling case for inclusion in fragment libraries due to its unique combination of structural features and physicochemical properties that align well with the principles of FBDD.

The core principle of FBDD is to identify fragments that adhere to the "Rule of Three," a set of empirical guidelines for desirable fragment properties. These guidelines suggest a molecular weight of less than 300 Daltons, a calculated logarithm of the octanol-water partition coefficient (cLogP) of 3 or less, and no more than 3 hydrogen bond donors and acceptors. These parameters ensure that the fragments possess adequate solubility and are less complex, increasing the probability of forming high-quality interactions with the target protein.

An analysis of the physicochemical properties of (1,4-Diazepan-1-yl)(furan-2-yl)methanone reveals its suitability as a fragment. With a molecular weight of approximately 194.23 g/mol , one hydrogen bond donor (the secondary amine in the diazepane ring), and three hydrogen bond acceptors (the furan oxygen, the carbonyl oxygen, and the tertiary amine in the diazepane ring), and a cLogP value typically estimated to be well below 3, this scaffold comfortably fits within the "Rule of Three" criteria.

The structural composition of the (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold offers distinct advantages for a hypothetical FBDD campaign. The furan ring, a five-membered aromatic heterocycle, is a common motif in a wide array of biologically active compounds and approved drugs, recognized for its ability to engage in various non-covalent interactions with protein targets. nih.govijabbr.comutripoli.edu.ly The 1,4-diazepane moiety, a seven-membered saturated heterocycle, provides a three-dimensional character to the fragment, which is increasingly sought after in fragment libraries to explore more complex binding pockets. nih.gov Furthermore, the diazepane ring offers multiple vectors for chemical elaboration, allowing for the systematic growth of the fragment into a more potent lead compound. The secondary amine and the carbon atoms of the diazepane ring are amenable to substitution, providing opportunities to introduce new functional groups that can form additional interactions with the target.

A hypothetical FBDD workflow utilizing the (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold would commence with the screening of a fragment library containing this and related structures against a specific biological target. A variety of biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography, could be employed to detect the weak binding of the fragments to the target protein.

Upon identification of a hit, the next crucial step is hit validation to confirm that the observed binding is specific and not an artifact. This can be achieved through orthogonal screening methods and by establishing a preliminary structure-activity relationship (SAR) through the synthesis and testing of a small number of close analogues. For instance, modifications to the furan ring or substitutions on the diazepane ring could be explored to understand the key interactions driving the binding event.

Once a validated fragment hit is confirmed, the process of fragment evolution begins. This can proceed through several strategies, including fragment growing, linking, or merging. In the case of the (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold, a "growing" strategy would involve the stepwise addition of chemical functionalities to the core structure to extend into adjacent binding pockets and enhance binding affinity. For example, the secondary amine of the diazepane ring could be acylated or alkylated with various substituents to probe for additional interactions.

The (1,4-Diazepan-1-yl)(furan-2-yl)methanone scaffold is also a valuable tool for target validation. The identification of a fragment that binds to a novel or poorly characterized protein can provide the first chemical tool to probe its biological function. The tractable nature of this scaffold allows for the rapid generation of analogues, which can be used to establish a clear SAR. A well-defined SAR strengthens the evidence that the observed biological effect is due to the specific interaction of the compound with the intended target, thereby validating the target for further drug discovery efforts.

To illustrate a hypothetical FBDD campaign, consider the screening of a fragment library against a novel kinase target implicated in a disease pathway. The (1,4-Diazepan-1-yl)(furan-2-yl)methanone fragment is identified as a hit.

| Fragment ID | Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| F1 | (1,4-Diazepan-1-yl)(furan-2-yl)methanone | SPR | 250 µM | 0.35 |

| F2 | (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone | SPR | 400 µM | 0.32 |

| F3 | (Piperazin-1-yl)(furan-2-yl)methanone | SPR | > 1 mM | N/A |

Following hit validation, a fragment growing strategy is employed, focusing on the secondary amine of the diazepane ring. A series of analogues are synthesized and evaluated for their binding affinity.

| Compound ID | Modification | Binding Affinity (KD) | Improvement Factor |

|---|---|---|---|

| F1-A1 | N-methylation of diazepane | 150 µM | 1.7x |

| F1-A2 | N-acetylation of diazepane | 80 µM | 3.1x |

| F1-A3 | N-benzylation of diazepane | 50 µM | 5.0x |

Potential Therapeutic Applications and Future Research Directions

Exploration of Disease Areas Based on Pharmacological Profile

The pharmacological profile of (1,4-Diazepan-1-yl)(furan-2-yl)methanone can be inferred from the known biological activities of furan (B31954) and 1,4-diazepane derivatives. The furan moiety is a versatile heterocyclic compound found in numerous bioactive molecules with a wide array of therapeutic properties. utripoli.edu.lyijabbr.comutripoli.edu.ly Derivatives of furan have demonstrated significant antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic activities. wisdomlib.orgorientjchem.orgnih.gov Furthermore, certain furan-containing compounds have shown effects on the central nervous system, exhibiting antidepressant, anxiolytic, and anticonvulsant properties. utripoli.edu.lyijabbr.com

The 1,4-diazepane scaffold is a key structural component in various psychoactive drugs, most notably the benzodiazepines, which are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. chemisgroup.us Beyond its well-established role in CNS disorders, recent research has highlighted the potential of 1,4-diazepane derivatives in other therapeutic areas, including as anticancer, antibacterial, and antifungal agents. semanticscholar.orgnih.govingentaconnect.comresearchgate.net A particularly promising area of investigation is the development of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. uwaterloo.ca

The combination of the furan and 1,4-diazepane moieties in a single molecule suggests a potential for synergistic or additive effects, leading to a multi-target pharmacological profile. mdpi.comnih.govstudy.com This could translate into a broad spectrum of therapeutic applications, as summarized in the table below.

| Potential Therapeutic Area | Rationale based on Constituent Moieties |

| Neurodegenerative Diseases | The 1,4-diazepane core's potential to inhibit Aβ aggregation, combined with the neuroprotective and anti-inflammatory properties of some furan derivatives. |

| Infectious Diseases | Documented antibacterial and antifungal activities of both furan and diazepine (B8756704) derivatives. wisdomlib.orgsemanticscholar.orgnih.gov |

| Oncology | Anticancer properties have been reported for derivatives of both heterocyclic systems. orientjchem.orgacs.org |

| Inflammatory Disorders | The established anti-inflammatory effects of various furan-containing compounds. wisdomlib.orgnih.gov |

| Central Nervous System Disorders | The well-known anxiolytic and anticonvulsant activities of the diazepine structure, potentially modulated by the furan ring. utripoli.edu.lyijabbr.comchemisgroup.us |

Challenges and Opportunities in Translating (1,4-Diazepan-1-yl)(furan-2-yl)methanone Research

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For novel heterocyclic compounds like (1,4-Diazepan-1-yl)(furan-2-yl)methanone, a key hurdle lies in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. nih.gov Achieving a balance between therapeutic efficacy and a favorable safety profile is paramount. Furthermore, the potential for off-target effects, a common issue with psychoactive compounds, will require thorough investigation. The emergence of drug resistance, particularly in the context of infectious diseases and oncology, is another significant challenge that needs to be addressed during the development of new therapeutic agents.

Despite these challenges, the unique structure of (1,4-Diazepan-1-yl)(furan-2-yl)methanone presents significant opportunities. The inherent structural diversity of heterocyclic compounds provides a vast chemical space for medicinal chemists to explore and fine-tune the molecule's properties. rsc.orgresearchgate.netmdpi.commdpi.com The modular nature of its synthesis, combining a furan and a diazepine unit, allows for the systematic modification of both rings to optimize potency, selectivity, and pharmacokinetic parameters. This adaptability could lead to the development of a new class of drugs with improved therapeutic indices.

Innovative Methodologies for Further Investigation

Advancements in medicinal chemistry and pharmacological screening offer a powerful toolkit for the further investigation of (1,4-Diazepan-1-yl)(furan-2-yl)methanone. High-throughput screening (HTS) can be employed to rapidly assess the compound's activity against a wide range of biological targets.

Modern Synthetic and Analytical Techniques:

| Methodology | Application in Investigating (1,4-Diazepan-1-yl)(furan-2-yl)methanone |

| C-H Activation | Enables the direct functionalization of the furan and diazepine rings, facilitating the rapid synthesis of a diverse library of derivatives. researchgate.net |

| Photoredox Catalysis | Offers mild and efficient reaction conditions for the synthesis and modification of the core structure. researchgate.net |

| Multicomponent Reactions | Allows for the one-pot synthesis of complex derivatives, increasing synthetic efficiency. rsc.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Crucial for the structural elucidation and metabolic profiling of the parent compound and its derivatives. bepls.com |

Computational and In Silico Approaches:

In silico methods are becoming increasingly integral to modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of novel derivatives and guide synthetic efforts. mdpi.com Molecular docking studies can elucidate the binding interactions of the compound with its potential biological targets, providing insights into its mechanism of action. Furthermore, the application of artificial intelligence (AI) and machine learning in generative models can help in the design of new psychoactive compounds with desired pharmacological profiles. mdpi.com

Unexplored Research Avenues for Diazepane-Furan Methanone (B1245722) Derivatives

The novel scaffold of (1,4-diazepan-1-yl)(furan-2-yl)methanone opens up several exciting and as-yet-unexplored research avenues.

Multi-target Drug Design : A key area for future research is the deliberate design of derivatives that can simultaneously modulate multiple targets. mdpi.com For instance, a single compound could be engineered to inhibit Aβ aggregation and possess antioxidant properties, offering a multi-pronged approach to treating Alzheimer's disease.

Novel Psychoactive Properties : The combination of the diazepine and furan rings may result in unique psychoactive profiles that differ from traditional benzodiazepines. bepls.commdpi.com Investigating the compound's effects on a broader range of CNS receptors and neurotransmitter systems could uncover novel therapeutic applications for psychiatric and neurological disorders. researchgate.net

Advanced Drug Delivery Systems : The development of targeted drug delivery systems, such as nanoparticles, could enhance the therapeutic efficacy and reduce the side effects of diazepane-furan methanone derivatives, particularly in cancer therapy. nih.gov

Probing Synergistic Effects : A systematic investigation into the synergistic interactions between the furan and diazepine pharmacophores is warranted. nih.gov This could involve synthesizing a library of derivatives with systematic variations in both rings and evaluating their combined effect on biological activity. nih.gov

Q & A

Q. What are the key considerations in designing a synthetic route for (1,4-Diazepan-1-yl)(furan-2-yl)methanone?

- Methodological Answer : Synthetic routes typically involve multi-step reactions, starting with precursor functionalization. For example, coupling diazepane and furan moieties via nucleophilic acyl substitution or amide bond formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for heterocyclic coupling .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation or transition-metal catalysts for cross-coupling reactions .

- Temperature control : Exothermic steps (e.g., ring-opening of diazepane derivatives) require gradual heating (40–80°C) to avoid side reactions .

Yield optimization relies on iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing (1,4-Diazepan-1-yl)(furan-2-yl)methanone?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, furan protons appear as doublets (δ 6.2–7.4 ppm), while diazepane protons show multiplet splitting (δ 2.5–3.8 ppm) .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) groups (1650–1750 cm) and furan C-O-C (1250–1300 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .

Q. How can researchers ensure purity during synthesis and isolation?

- Methodological Answer :

- Chromatographic methods : Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment (>95%). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove byproducts .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-technique validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT for optimizing geometry). For example, SHELX software refines crystal structures to resolve ambiguities in bond angles or torsional strain .

- Isotopic labeling : Use N-labeled diazepane derivatives to clarify nitrogen environments in complex spectra .

Q. What strategies are effective for studying the biological activity of (1,4-Diazepan-1-yl)(furan-2-yl)methanone?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement). For instance, the morpholine moiety in related compounds enhances solubility for cellular uptake studies .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituting furan with thiophene) to assess pharmacophore contributions .

Q. How can thermal stability and degradation pathways of this compound be evaluated?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to identify decomposition points.

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic degradation events .

- Forced degradation studies : Expose the compound to acidic/alkaline conditions or UV light, followed by HPLC to identify degradation products .

Q. What experimental approaches mitigate challenges in heterocyclic ring formation during synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Accelerates ring-closure steps (e.g., forming the diazepane ring) with reduced reaction times and improved yields .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during diazepane functionalization .

Safety and Handling

Q. What safety protocols are critical when handling (1,4-Diazepan-1-yl)(furan-2-yl)methanone?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., furan derivatives) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assays?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives.

- Cell line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify target selectivity .

- Metabolic stability : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.